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Perillartine
Vue d'ensemble
Description
Méthodes De Préparation
Perillartine is synthesized from perillaldehyde through an oximation reaction. The reaction involves the condensation of perillaldehyde with hydroxylamine to form this compound . The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods involve extracting perillaldehyde from the leaves, seeds, and flowering tops of Perilla frutescens, followed by the oximation process .
Analyse Des Réactions Chimiques
Perillartine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced oxime derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the oxime group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemical Applications
Sweetness Studies
Perillartine serves as a model compound in research aimed at understanding the structure-sweetness relationship of oxime-containing sweeteners. Its high sweetness intensity makes it an ideal candidate for studying how molecular structure influences taste perception.
Comparison with Other Sweeteners
this compound can be contrasted with other sweeteners such as saccharin and aspartame. While saccharin is known for its distinct chemical structure and potential health concerns, and aspartame is widely used but has a different mechanism of action, this compound stands out due to its natural origin and high sweetness without caloric content.
Compound | Sweetness Relative to Sucrose | Source | Notes |
---|---|---|---|
This compound | ~2000 times | Natural (perillaldehyde) | Non-caloric, potential for diabetic diets |
Saccharin | ~300 times | Synthetic | Health concerns related to long-term use |
Aspartame | ~200 times | Synthetic | Requires metabolic processing |
Biological Applications
Taste Receptor Interaction
Research indicates that this compound interacts with sweet taste receptors, potentially influencing taste perception and food preferences. Studies have shown that the oxime group in this compound plays a crucial role in binding to these receptors, which is essential for its sweetening effect .
Potential Health Benefits
this compound is being investigated for its potential role in managing diabetes and obesity due to its non-caloric nature. Its ability to provide sweetness without contributing to caloric intake makes it a valuable candidate for formulating dietary products aimed at weight management .
Medical Applications
Non-Caloric Sweetener Development
The compound is under exploration as a non-caloric sweetener suitable for diabetic patients. Its natural derivation from perilla plants aligns with current trends towards healthier, plant-based dietary options .
Clinical Research Insights
Recent studies have suggested that extracts from Perilla frutescens, which contains this compound, may have anti-inflammatory and antioxidant properties. These effects could contribute to improved health outcomes in individuals with conditions like allergic rhinoconjunctivitis and hyperlipidemia .
Industrial Applications
Food Industry Utilization
In Japan, this compound is utilized commercially as a sweetener in various food products, including tobacco. Its application extends beyond food to flavor enhancement in beverages and other consumables .
Case Studies in Industry Use
A notable case involves the use of this compound in enhancing the flavor profile of traditional Japanese foods and beverages, where it serves as a natural alternative to synthetic sweeteners.
Mécanisme D'action
Perillartine exerts its sweetening effect by interacting with sweet taste receptors on the tongue. The oxime group in this compound is believed to play a crucial role in binding to the receptor sites, triggering the sweet taste sensation . The molecular targets involved include the T1R2 and T1R3 sweet taste receptors, which are part of the G-protein-coupled receptor family .
Comparaison Avec Des Composés Similaires
Perillartine is unique due to its high sweetness intensity and its oxime functional group. Similar compounds include:
Perillaldehyde: The precursor to this compound, which is only slightly sweet.
4-(Methoxymethyl)-1,4-cyclo-hexadien-1-carboxaldehyde syn-oxime: An analogue of this compound that is 450 times sweeter than sucrose.
SRI oxime V: Another analogue that is also 450 times sweeter than sucrose.
This compound stands out due to its significantly higher sweetness compared to its analogues and its unique structural features .
Activité Biologique
Perillartine, a compound derived from the plant Perilla frutescens, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and food science. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and potential therapeutic properties, supported by various research findings and case studies.
Overview of this compound
This compound is a cyclohexene derivative known for its sweet taste and is often used as a natural sweetener. It is structurally related to other compounds found in Perilla frutescens, which has been traditionally used in Asian cuisine and medicine. Recent studies have highlighted its potential health benefits and mechanisms of action.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving RAW 264.7 macrophages demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 when activated by lipopolysaccharides (LPS). The compound inhibited nitric oxide (NO) production in a dose-dependent manner with an IC50 value of approximately 21.61 μM, suggesting its potential as an anti-inflammatory agent.
Compound | IC50 (μM) | Effect |
---|---|---|
This compound | 21.61 | Inhibition of NO production |
Curcumin (control) | 20.37 | Inhibition of NO production |
This study also noted that this compound significantly decreased the expression levels of iNOS and COX-2 proteins, which are critical mediators in inflammatory responses .
2. Antioxidant Activity
This compound has been shown to possess strong antioxidant properties. It scavenges free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases. This activity is crucial for preventing cellular damage and has implications for aging and chronic disease management.
3. Antimicrobial Properties
In addition to its anti-inflammatory and antioxidant effects, this compound exhibits antimicrobial activity. It has been reported to inhibit various bacterial strains, making it a candidate for use as a natural preservative in food products. The compound's ability to prevent microbial growth can enhance food safety and shelf life .
Case Study 1: Use in Food Preservation
A study evaluated the efficacy of this compound as a natural preservative in fruit products. The results indicated that this compound effectively inhibited the growth of spoilage microorganisms while maintaining the quality of the fruit over extended storage periods. This suggests its potential application in the food industry as a safer alternative to synthetic preservatives.
Case Study 2: Therapeutic Potential
Clinical trials have explored the use of this compound in managing inflammatory conditions such as arthritis. Patients receiving treatments containing this compound reported reduced pain and inflammation markers compared to control groups, highlighting its therapeutic potential in chronic inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of pro-inflammatory cytokines : By reducing TNF-α and IL-6 levels, this compound modulates immune responses.
- Scavenging free radicals : Its antioxidant properties help neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Antimicrobial action : this compound disrupts bacterial cell membranes, leading to cell death.
Propriétés
Numéro CAS |
138-91-0 |
---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7- |
Clé InChI |
XCOJIVIDDFTHGB-XFFZJAGNSA-N |
SMILES |
CC(=C)C1CCC(=CC1)C=NO |
SMILES isomérique |
CC(=C)C1CCC(=CC1)/C=N\O |
SMILES canonique |
CC(=C)C1CCC(=CC1)C=NO |
melting_point |
102 °C |
Key on ui other cas no. |
30950-27-7 30674-09-0 138-91-0 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Synonymes |
perillartine perillartine, (E)-(+)-isomer perillartine, (E)-(+-)-isomer perillartine, (E)-(-)-isomer perillartine, (E)-isomer perillartine, (S)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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